molecular formula C14H12BNO4S B1522298 1-Benzenesulfonyl-1H-indole-7-boronic acid CAS No. 1256358-56-1

1-Benzenesulfonyl-1H-indole-7-boronic acid

Cat. No.: B1522298
CAS No.: 1256358-56-1
M. Wt: 301.1 g/mol
InChI Key: NJBMQFFUJSTNKL-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-1H-indole-7-boronic acid is a useful research compound. Its molecular formula is C14H12BNO4S and its molecular weight is 301.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including 1-benzenesulfonyl-1h-indole-7-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, typically palladium . The resulting organopalladium complex can then undergo a coupling reaction with an electrophile to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound affects the biochemical pathways related to carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various biological effects depending on their structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the reaction environment can affect the stability of the boronic acid group. Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

[1-(benzenesulfonyl)indol-7-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBMQFFUJSTNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674266
Record name [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-56-1
Record name [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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